molecular formula C17H21F3N4O2S B10936337 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine

1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine

Cat. No.: B10936337
M. Wt: 402.4 g/mol
InChI Key: AGDHGSDFFVSWPT-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO} SULFONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO} SULFONE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the trifluoromethyl group, and the incorporation of the piperazine and sulfone groups. Common synthetic routes include:

Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO} SULFONE undergoes various chemical reactions, including:

Major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO} SULFONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO} SULFONE can be compared with other similar compounds, such as:

The uniqueness of 1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO} SULFONE lies in its combination of a pyrazole ring, a trifluoromethyl group, a piperazine ring, and a sulfone group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H21F3N4O2S

Molecular Weight

402.4 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C17H21F3N4O2S/c1-13-16(12-22(2)21-13)27(25,26)24-8-6-23(7-9-24)11-14-4-3-5-15(10-14)17(18,19)20/h3-5,10,12H,6-9,11H2,1-2H3

InChI Key

AGDHGSDFFVSWPT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F)C

Origin of Product

United States

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